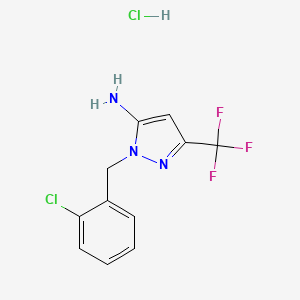

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

Description

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is a halogenated pyrazole derivative characterized by a 2-chlorobenzyl substituent at the 1-position of the pyrazole ring and a trifluoromethyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C₁₁H₁₀ClF₃N₃·HCl, with a molecular weight of 304.59 g/mol (calculated by adding HCl’s molar mass to the base compound’s 268.08 g/mol, inferred from and ).

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3.ClH/c12-8-4-2-1-3-7(8)6-18-10(16)5-9(17-18)11(13,14)15;/h1-5H,6,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCANYMVBCACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C(F)(F)F)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 2-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules, making it valuable in organic synthesis and materials science. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of diverse derivatives with tailored properties.

Research indicates that 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacterial strains.

- Anticancer Potential : Preliminary investigations indicate that it could affect cancer cell lines positively by modulating specific molecular targets.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate, particularly in drug discovery programs aimed at developing new therapeutic agents targeting various diseases. Its ability to interact with biological systems makes it a candidate for further pharmacological studies.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in formulation chemistry and material sciences.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of bacterial growth at varying concentrations, indicating potential use as an antibacterial agent. |

| Study B | Anticancer Research | Showed efficacy against specific cancer cell lines; further investigation needed to elucidate mechanisms involved. |

| Study C | Synthetic Applications | Highlighted its utility as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with halogen and trifluoromethyl substituents are widely studied for their bioactivity, including kinase inhibition and antimicrobial properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride | C₁₁H₁₀ClF₃N₃·HCl | 304.59 | Not explicitly listed | 2-Cl-benzyl, CF₃, hydrochloride salt |

| 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | C₁₀H₇ClF₃N₃ | 261.63 | 1226291-40-2 | 3-Cl-phenyl, CF₃ |

| 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | C₁₀H₇F₄N₃ | 245.18 | EN300-232284 | 4-F-phenyl, CF₃ |

| 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride | C₁₁H₁₃Cl₂N₃ | 266.15 | 1795184-89-2 | 3-Cl-phenyl, ethyl, hydrochloride |

| 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C₁₀H₉ClFN₃ | 225.65 | 1001757-55-6 | 4-Cl, 3-F-benzyl |

Key Differences and Implications

Substituent Position and Bioactivity: The 2-chlorobenzyl group in the target compound may confer distinct steric and electronic effects compared to 3-chlorophenyl () or 4-fluorophenyl () analogs. The trifluoromethyl (CF₃) group at the 3-position enhances metabolic stability and lipophilicity, a feature shared with analogs like 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine .

Salt Forms :

- Hydrochloride salts (e.g., the target compound and 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride) improve aqueous solubility, critical for formulation. However, they may exhibit different crystallinity and hygroscopicity compared to free bases .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (condensation of substituted amines with isocyanates) or (cyclization with malononitrile). In contrast, ethyl-substituted analogs (e.g., ) require alkylation steps, increasing synthetic complexity .

Biological Activity

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H9ClF3N3.HCl |

| Molecular Weight | 276.65 g/mol |

| CAS Number | 1431963-35-7 |

The compound features a pyrazole ring with a 2-chlorobenzyl group and a trifluoromethyl group, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting its potential as an antibacterial agent. For instance, studies have shown that derivatives of aminopyrazoles can exhibit MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A review highlighted that similar pyrazole derivatives possess significant cytotoxic effects on cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancers. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Case Study: Inhibition of Tubulin Polymerization

In a specific study involving pyrazole derivatives, one compound demonstrated an IC50 value of approximately 0.4 μM for tubulin binding, indicating a strong potential for use in cancer therapy. The docking studies suggested that these compounds interact favorably with the colchicine binding site on tubulin, which is critical for their antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Interaction : Inhibition of tubulin polymerization disrupts microtubule dynamics, essential for mitosis.

- Cell Cycle Arrest : Induction of G2/M phase arrest leads to increased apoptosis in cancer cells.

- Inflammatory Pathway Modulation : Some studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha, further supporting their use in inflammatory conditions .

Summary of Biological Activities

Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. Notably:

- A study published in MDPI reviewed aminopyrazoles' roles in medicinal chemistry, highlighting their anticancer and anti-inflammatory properties .

- Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed insights into optimizing their pharmacological profiles for enhanced efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, and what key intermediates are involved?

- The compound is typically synthesized via multi-step processes starting from substituted pyrazole precursors. For example, condensation reactions involving 1,5-diarylpyrazole cores (common in cannabinoid receptor antagonists) can be adapted. A representative method involves:

Core formation : Condensation of substituted phenylhydrazines with β-keto esters or nitriles to form the pyrazole ring.

Functionalization : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions.

Trifluoromethylation : Fluorination using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl copper complexes.

Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) .

- Key intermediates include 5-amino-pyrazole derivatives and halogenated benzyl precursors.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- 1H/13C NMR : To confirm regioselectivity of substituents (e.g., distinguishing N1 vs. N2 substitution on the pyrazole ring) and monitor reaction progress. For example, the 2-chlorobenzyl group shows distinct aromatic splitting patterns .

- HPLC-MS : To assess purity and detect byproducts, especially regioisomers or unreacted intermediates.

- X-ray crystallography : For resolving structural ambiguities, particularly the orientation of the trifluoromethyl group and chloride positioning .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

- The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Stability studies (e.g., accelerated degradation under heat/humidity) show minimal decomposition when stored in anhydrous conditions at 4°C. However, the free base may degrade via hydrolysis of the trifluoromethyl group under acidic conditions .

Advanced Research Questions

Q. What strategies optimize regioselectivity during pyrazole ring formation to avoid undesired isomers?

- Temperature control : Lower temperatures (0–5°C) favor kinetic products (e.g., N1-substitution) over thermodynamic isomers.

- Catalytic systems : Use of Cu(I) catalysts or phase-transfer agents to direct substitution patterns. For example, CuCN in DMF enhances selectivity for 1,3,5-trisubstituted pyrazoles .

- Computational modeling : DFT calculations predict electron density distribution on the pyrazole ring, guiding reagent choice (e.g., electrophilic vs. nucleophilic attack) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between batches be systematically resolved?

- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 3-(4-fluorobenzyl)thio-triazol-5-amine derivatives) to identify environmental effects (e.g., solvent, pH) .

- Isotopic labeling : Use 15N-labeled precursors to clarify nitrogen hybridization and bonding patterns in ambiguous cases .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing trifluoromethyl group increases the electrophilicity of adjacent positions, facilitating nucleophilic attack at C4/C5 of the pyrazole ring. Kinetic studies using Hammett plots reveal a ρ value of +1.2, indicating a strong dependence on substituent electronic effects .

Q. How can conflicting bioactivity data (e.g., IC50 variability) across studies be addressed methodologically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.